1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining a bromothiophene moiety, an azetidine ring, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors, such as azetidine-3-carboxylic acid . Finally, the pyrrolidine-2,5-dione core is formed through a condensation reaction with succinic anhydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and high-throughput screening for the cyclization and condensation reactions to identify the most efficient conditions .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: LiAlH4 or NaBH4 for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents for substitution reactions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The azetidine and pyrrolidine rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Azetidine Derivatives: Compounds like azetidine-3-carboxylic acid, which are used as intermediates in the synthesis of various pharmaceuticals.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione, which are used in the synthesis of bioactive molecules and advanced materials.
Uniqueness
1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its combination of a bromothiophene moiety, an azetidine ring, and a pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c14-9-3-10(20-7-9)13(19)15-4-8(5-15)6-16-11(17)1-2-12(16)18/h3,7-8H,1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRORPELSXTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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